molecular formula C14H14ClNO3S B5718260 N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide

N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide

Cat. No.: B5718260
M. Wt: 311.8 g/mol
InChI Key: ZHSZPPWCEGYCBK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This compound, in particular, features a 3-chlorophenyl group and an ethoxy group attached to a benzenesulfonamide core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide typically involves the sulfonation of 4-ethoxyaniline followed by the introduction of the 3-chlorophenyl group. One common method includes:

    Sulfonation: 4-ethoxyaniline is reacted with chlorosulfonic acid to form 4-ethoxybenzenesulfonyl chloride.

    Amination: The resulting sulfonyl chloride is then reacted with 3-chloroaniline under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The aromatic rings can undergo oxidation and reduction reactions, although these are less common for sulfonamides.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

    Substitution: Products depend on the nucleophile used; for example, reaction with an alkoxide can yield an ether derivative.

    Oxidation: Oxidation of the aromatic ring can lead to quinone derivatives.

    Hydrolysis: Hydrolysis yields 3-chloroaniline and 4-ethoxybenzenesulfonic acid.

Scientific Research Applications

N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as a sulfonamide-based drug.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the 3-chlorophenyl and ethoxy groups.

    Sulfamethoxazole: Another sulfonamide with a broader spectrum of antibacterial activity.

Uniqueness

N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide is unique due to the presence of the 3-chlorophenyl and ethoxy groups, which may enhance its lipophilicity and potentially its ability to penetrate bacterial cell membranes. This structural uniqueness can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-2-19-13-6-8-14(9-7-13)20(17,18)16-12-5-3-4-11(15)10-12/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSZPPWCEGYCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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